Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)-

Description

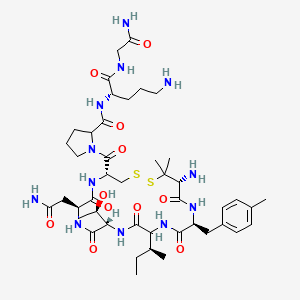

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a cyclic nonapeptide hormone that plays a crucial role in social bonding, reproduction, and childbirth. The synthetic analog, Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)-, has been designed to mimic the effects of natural oxytocin while potentially offering enhanced stability or specificity for certain applications.

Properties

CAS No. |

106128-84-1 |

|---|---|

Molecular Formula |

C44H70N12O11S2 |

Molecular Weight |

1007.2 g/mol |

IUPAC Name |

N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H70N12O11S2/c1-7-23(3)33-40(64)55-34(24(4)57)41(65)51-28(19-31(46)58)37(61)53-29(43(67)56-17-9-11-30(56)39(63)50-26(10-8-16-45)36(60)49-20-32(47)59)21-68-69-44(5,6)35(48)42(66)52-27(38(62)54-33)18-25-14-12-22(2)13-15-25/h12-15,23-24,26-30,33-35,57H,7-11,16-21,45,48H2,1-6H3,(H2,46,58)(H2,47,59)(H,49,60)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,62)(H,55,64)/t23-,24+,26-,27-,28-,29-,30?,33?,34-,35+/m0/s1 |

InChI Key |

BBVOEYWBXSEVSR-VEIIYQESSA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

Industrial production of Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed. Quality control measures, including mass spectrometry and amino acid analysis, ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- undergoes various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.

Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides, which may have different biological activities.

Substitution: Amino acid residues can be substituted to create analogs with altered properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction.

Substitution reactions: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as various analogs with substituted amino acids. These products can have different biological activities and stability profiles .

Scientific Research Applications

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in social behavior, stress response, and reproductive functions.

Medicine: Explored for potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.

Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions

Mechanism of Action

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. This leads to an increase in intracellular calcium levels, which triggers various cellular responses, including muscle contraction and neurotransmitter release. The primary molecular targets are the oxytocin receptors located in the uterus, mammary glands, and brain .

Comparison with Similar Compounds

Similar Compounds

Vasopressin: Another cyclic nonapeptide hormone with similar structure and functions, primarily involved in water retention and blood pressure regulation.

Demoxytocin: A synthetic analog of oxytocin with enhanced stability and potency.

Carbetocin: A long-acting synthetic analog of oxytocin used to prevent postpartum hemorrhage.

Uniqueness

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- is unique due to its specific amino acid substitutions, which may confer enhanced stability, receptor specificity, or altered biological activity compared to natural oxytocin and other analogs. These modifications can make it a valuable tool for research and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.